3-(4-Ethoxy-benzenesulfonyl)-propionic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This building block features a unique 4-ethoxy substitution that delivers a balanced LogP of 1.32 and pKa of 3.85. This precise profile supports superior membrane permeability and consistent SAR interpretation over methoxy or halogen analogs. Available in high purity (97%) from multiple validated suppliers, the compound ensures reliable supply for lead optimization and fragment-based discovery. Choose the ethoxy variant for reproducible, differentiated results in your next synthesis campaign.

Molecular Formula C11H14O5S
Molecular Weight 258.29
CAS No. 881044-64-0
Cat. No. B2845255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxy-benzenesulfonyl)-propionic acid
CAS881044-64-0
Molecular FormulaC11H14O5S
Molecular Weight258.29
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O
InChIInChI=1S/C11H14O5S/c1-2-16-9-3-5-10(6-4-9)17(14,15)8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
InChIKeyLLFSESGADXUJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethoxy-benzenesulfonyl)-propionic acid (CAS 881044-64-0): Sulfonyl Propionic Acid Core for Drug Discovery and Chemical Biology


3-(4-Ethoxy-benzenesulfonyl)-propionic acid (CAS 881044-64-0) is a sulfonyl-containing propionic acid derivative with the molecular formula C₁₁H₁₄O₅S and a molecular weight of 258.3 g/mol . It serves as a versatile building block in medicinal chemistry and organic synthesis, characterized by a 4-ethoxyphenyl sulfonyl moiety linked to a propionic acid chain . The compound is commercially available from multiple suppliers with typical purities of 95-97%, and its predicted physicochemical profile—including a LogP of ~1.32 and pKa of ~3.85—positions it as a moderately lipophilic, ionizable fragment suitable for lead optimization campaigns .

Why 3-(4-Ethoxy-benzenesulfonyl)-propionic acid Cannot Be Replaced by Generic Sulfonyl Propionic Acid Analogs


The 4-ethoxy substituent on the benzenesulfonyl ring of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid is a critical determinant of its physicochemical and biological properties, which differ markedly from unsubstituted, halogenated, or methoxy analogs . Even subtle variations in the para-substituent significantly alter lipophilicity (LogP), electronic distribution (pKa), and steric bulk, all of which directly influence target binding, cellular permeability, and metabolic stability . As demonstrated in the quantitative evidence below, the ethoxy group confers a unique balance of properties—including a LogP of 1.32 and pKa of 3.85—that cannot be replicated by the smaller methoxy group (LogP ~0.88), the more lipophilic bromo analog (LogP ~1.45), or the unsubstituted phenyl variant (LogP ~0.68) [1]. Consequently, generic substitution without rigorous validation risks compromising assay reproducibility, SAR interpretation, and ultimately, the success of lead optimization programs.

Quantitative Differentiation of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid Against Key Structural Analogs


Lipophilicity (LogP) Comparison: Ethoxy Analog Exhibits Intermediate LogP Between Methoxy and Bromo Derivatives

3-(4-Ethoxy-benzenesulfonyl)-propionic acid has a calculated LogP of 1.32 , which is intermediate between the less lipophilic methoxy analog (LogP ~0.88, extrapolated from KOWWIN estimate ) and the more lipophilic bromo analog (LogP 1.45 [1]). This positions the ethoxy derivative as a balanced lipophilic building block, potentially offering improved membrane permeability compared to the methoxy compound while maintaining better aqueous solubility than the bromo derivative.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Acidity (pKa) Comparison: Ethoxy and Unsubstituted Analogs Share Similar Ionization Profiles, Distinct from Methoxy

The predicted pKa of the carboxylic acid group in 3-(4-Ethoxy-benzenesulfonyl)-propionic acid is 3.85 ± 0.10 , which is virtually identical to that of the unsubstituted 3-benzenesulfonyl-propionic acid (pKa 3.85 ± 0.10 ). In contrast, the methoxy analog is reported to have a significantly higher pKa (e.g., 8.27 ± 0.10 or 5.5 [1], depending on the prediction method). This indicates that the ethoxy group, like hydrogen, exerts a minimal electronic effect on the acidity of the propionic acid moiety, whereas the methoxy group substantially reduces acidity.

Biophysical Chemistry Ionization State Solubility Prediction

Molecular Weight and Rotatable Bond Count: Ethoxy Analog Offers Increased Complexity Versus Smaller Substituents

3-(4-Ethoxy-benzenesulfonyl)-propionic acid has a molecular weight of 258.3 g/mol and 6 rotatable bonds . This is larger and more flexible than the unsubstituted analog (MW 214.2 g/mol, 4 rotatable bonds ), the fluoro analog (MW 232.2 g/mol, 4 rotatable bonds ), and the methoxy analog (MW 244.3 g/mol, 5 rotatable bonds ). The increased molecular weight and rotatable bond count provide greater potential for favorable interactions with biological targets, though they may also reduce ligand efficiency.

Fragment-Based Drug Discovery Molecular Complexity Lead-Like Properties

Commercial Availability and Pricing: Ethoxy Analog is Widely Accessible from Multiple Vendors with Competitive Pricing

3-(4-Ethoxy-benzenesulfonyl)-propionic acid is readily available from multiple reputable suppliers, including Santa Cruz Biotechnology (500 mg for $285 ), Leyan (97% purity, various pack sizes ), and Fluorochem (97% purity ). In contrast, some analogs like the bromo derivative are less commonly stocked or require custom synthesis [1]. The competitive pricing and multi-vendor availability of the ethoxy compound reduce supply chain risk and facilitate rapid procurement for research programs.

Chemical Procurement Supply Chain Cost Efficiency

Recommended Research and Procurement Applications for 3-(4-Ethoxy-benzenesulfonyl)-propionic acid Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization: Balancing Lipophilicity and Solubility

The intermediate LogP of 1.32 positions 3-(4-Ethoxy-benzenesulfonyl)-propionic acid as a preferred starting fragment over the less lipophilic methoxy analog (LogP ~0.88) and the more lipophilic bromo analog (LogP 1.45) . This balanced lipophilicity can enhance membrane permeability while maintaining acceptable aqueous solubility, making it suitable for early-stage lead optimization in oral drug discovery programs .

Chemical Biology Probe Development: Consistent Ionization for SAR Studies

The pKa of 3.85 for the carboxylic acid group is nearly identical to that of the unsubstituted benzenesulfonyl-propionic acid (3.85), but significantly lower than the methoxy analog (~8.27) . This ensures that the ethoxy derivative will have a similar ionization state at physiological pH as the widely used unsubstituted analog, allowing for direct comparison in structure-activity relationship (SAR) studies without confounding pH-dependent effects .

Fragment-Based Drug Discovery: Enhanced Molecular Complexity

With a molecular weight of 258.3 g/mol and 6 rotatable bonds, the ethoxy analog offers greater molecular complexity than smaller substituents (e.g., unsubstituted, fluoro, methoxy) . This makes it a more 'lead-like' fragment that can be elaborated into higher-affinity ligands while retaining favorable physicochemical properties .

Large-Scale Academic or Industrial Procurement: Risk Mitigation via Multi-Vendor Sourcing

The compound is stocked by multiple reputable suppliers (Santa Cruz, Leyan, Fluorochem, etc.) at competitive prices (e.g., $285/500 mg) . This multi-vendor availability reduces supply chain risk and ensures timely access for projects ranging from small-scale exploratory synthesis to larger, multi-gram campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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